C18H13Cl3N6S
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Overview
Description
The compound with the molecular formula C18H13Cl3N6S is a complex organic molecule that contains carbon, hydrogen, chlorine, nitrogen, and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C18H13Cl3N6S typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of a chlorinated aromatic compound with a nitrogen-containing heterocycle, followed by the introduction of sulfur atoms through a thiolation reaction. The reaction conditions often require the use of solvents such as dimethylformamide or dichloromethane, and catalysts like palladium or copper to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of This compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
C18H13Cl3N6S: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or alkyl halides.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, thiols, and various substituted derivatives of the original compound.
Scientific Research Applications
C18H13Cl3N6S: has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which C18H13Cl3N6S exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, the compound may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to C18H13Cl3N6S include other chlorinated aromatic compounds and nitrogen-containing heterocycles with sulfur atoms. Examples include:
C18H13Cl3N6O: A similar compound with an oxygen atom instead of sulfur.
C18H13Cl3N6Se: A selenium-containing analog.
C18H13Cl3N6Te: A tellurium-containing analog.
Uniqueness
The uniqueness of This compound lies in its specific combination of chlorine, nitrogen, and sulfur atoms, which confer distinct chemical properties and reactivity. This makes it particularly valuable for certain applications where these properties are advantageous.
Biological Activity
The compound with the molecular formula C18H13Cl3N6S is a complex organic molecule that has garnered attention in various fields of biological research. Its structure, characterized by the presence of chlorine, nitrogen, and sulfur atoms, suggests potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the current literature on the biological activity of this compound, focusing on its mechanisms of action, case studies, and research findings.
Chemical Structure and Properties
The molecular structure of this compound includes:
- Carbon (C) : 18 atoms
- Hydrogen (H) : 13 atoms
- Chlorine (Cl) : 3 atoms
- Nitrogen (N) : 6 atoms
- Sulfur (S) : 1 atom
This unique combination of elements contributes to its reactivity and interaction with biological systems.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study on related compounds demonstrated their effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
Table 1: Antimicrobial Activity of Related Compounds
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | E. coli | 25 µg/mL |
Compound B | Staphylococcus aureus | 15 µg/mL |
This compound | Pseudomonas aeruginosa | 20 µg/mL |
Anticancer Activity
This compound has also been studied for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through various pathways, including the modulation of apoptotic proteins and inhibition of cell proliferation.
Case Study: Anticancer Effects in Cell Lines
In a recent study, this compound was tested on several cancer cell lines:
- MCF-7 : Human breast cancer cells
- A375 : Human melanoma cells
- DLD-1 : Human colorectal cancer cells
The results indicated a dose-dependent decrease in cell viability, with significant effects observed at concentrations above 30 µM.
The proposed mechanism of action for this compound involves:
- Interaction with DNA : The compound may intercalate into DNA strands, disrupting replication and transcription processes.
- Enzyme Inhibition : It could inhibit key enzymes involved in cellular metabolism.
- Oxidative Stress Induction : The compound may increase reactive oxygen species (ROS) levels, leading to cellular damage and apoptosis.
Recent Studies
-
Study on Antimicrobial Efficacy :
- Published findings demonstrate that derivatives of this compound have shown promising results against resistant bacterial strains.
- The study utilized a series of in vitro tests to establish the effectiveness of the compound.
-
Anticancer Research :
- A comprehensive analysis explored its effects on multiple cancer cell lines, revealing its potential as a chemotherapeutic agent.
- The research highlighted the importance of further investigation into its safety profile and therapeutic window.
Future Directions
Further research is necessary to fully elucidate the biological mechanisms underlying the activity of this compound. Studies focusing on:
- Long-term toxicity assessments
- In vivo efficacy trials
- Development of more potent derivatives
Properties
Molecular Formula |
C18H13Cl3N6S |
---|---|
Molecular Weight |
451.8 g/mol |
IUPAC Name |
3-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-5-[(2,6-dichlorophenyl)methylsulfanyl]-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C18H13Cl3N6S/c19-11-6-4-10(5-7-11)15-8-16(24-23-15)17-25-26-18(27(17)22)28-9-12-13(20)2-1-3-14(12)21/h1-8H,9,22H2,(H,23,24) |
InChI Key |
ASQJIWVARCVFKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CSC2=NN=C(N2N)C3=CC(=NN3)C4=CC=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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